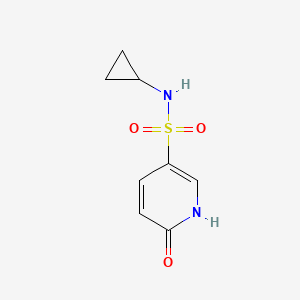

N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

N-cyclopropyl-6-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C8H10N2O3S/c11-8-4-3-7(5-9-8)14(12,13)10-6-1-2-6/h3-6,10H,1-2H2,(H,9,11) |

InChI Key |

XUYUTVISQQAWHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CNC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cancer Treatment

N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has been investigated for its potential as an anti-cancer agent. Research indicates that compounds in the pyridone sulfonamide class can act as inhibitors of mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways that regulate cell growth and proliferation. Specifically, the compound has shown promise in inhibiting the MEK pathway, which is often dysregulated in various cancers .

Case Study: MEK Inhibition

A study demonstrated that derivatives of pyridone sulfonamides could effectively inhibit MEK activity in vitro, leading to reduced proliferation of cancer cell lines. The results suggest that this compound may serve as a lead compound for developing novel anti-cancer therapeutics targeting the MAPK pathway .

Enzyme Inhibition

The compound also exhibits properties as an enzyme inhibitor beyond cancer treatment. Its structure allows it to interact with various biological targets, potentially leading to applications in treating metabolic disorders and inflammatory diseases.

Case Study: Enzyme Interaction

In experimental settings, this compound was shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and may provide therapeutic benefits in conditions such as diabetes or obesity .

Therapeutic Potential in Other Diseases

Beyond cancer and metabolic disorders, this compound has been explored for its potential applications in treating other diseases characterized by dysregulated signaling pathways.

Example Applications:

- Inflammatory Diseases : The compound's ability to modulate signaling pathways makes it a candidate for treating inflammatory conditions.

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its use for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity, resulting in antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Analogs

The following compounds share structural homology with the target molecule:

Physicochemical and Functional Comparisons

Solubility and Hydrogen Bonding

- Cyclopropyl variant : The cyclopropyl group’s rigidity and secondary amine nature may enhance hydrogen-bonding interactions compared to the dimethyl analog. This could improve solubility in polar solvents .

- Sulfanylidene analog : The thione group (C=S) at position 6 increases lipophilicity but introduces instability, leading to discontinuation .

Biological Activity

N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₁N₃O₂S and a molecular weight of 214.24 g/mol. Its structure features a bicyclic dihydropyridine ring with a cyclopropyl group and a sulfonamide moiety, which contributes to its unique biological properties. The rigid cyclopropyl group may enhance interactions with biological targets, potentially increasing efficacy against various pathogens and cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for functionalization. The processes include the formation of the dihydropyridine core followed by the introduction of the sulfonamide group. This synthetic pathway is crucial for optimizing biological activity and developing derivatives with enhanced properties.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial properties, and this compound is no exception. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including those responsible for tuberculosis and other infections. The sulfonamide group is believed to play a significant role in this antibacterial effect .

Anticancer Potential

Research indicates that this compound may also possess anticancer activity. Its structural similarities to known anticancer agents suggest potential interactions with cancer cell pathways. Investigations into its effects on specific cancer cell lines are ongoing to elucidate its mechanism of action and therapeutic potential.

Comparative Analysis

A comparative analysis with other sulfonamide derivatives highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(4-methylphenyl)benzenesulfonamide | Methyl group and aromatic ring | Antibacterial |

| 2-Amino-N-(4-fluorophenyl)benzenesulfonamide | Amino group and fluorinated ring | Anticancer |

| N-Cyclobutyl-N-(4-chlorophenyl)benzenesulfonamide | Cyclobutyl group | Antimicrobial |

| This compound | Cyclopropyl and sulfonamide functionalities | Potential antibacterial and anticancer |

This table illustrates how this compound stands out due to its bicyclic structure combined with both cyclopropyl and sulfonamide functionalities, potentially enhancing its biological efficacy compared to other similar compounds.

Case Studies

Recent studies have explored the efficacy of cyclic sulfonamide derivatives against viral pathogens, including SARS-CoV-2. While this compound was not specifically tested in these studies, the findings suggest that cyclic sulfonamides can exhibit significant antiviral activity. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against SARS-CoV-2 without cytotoxic effects . These insights underscore the potential for further research into N-Cyclopropyl derivatives as antiviral agents.

Q & A

What are the recommended synthetic routes for N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, and how is purity validated?

Basic Research Question

The synthesis typically involves multi-step procedures, such as cyclopropane ring formation via cyclopropylamine coupling (e.g., using intermediates like 3-sulfonyl chloride derivatives) followed by oxidation and purification steps. Key reactions may include nucleophilic substitution or condensation under controlled pH and temperature .

Methodological Answer :

- Step 1 : React pyridine-3-sulfonyl chloride with cyclopropylamine in anhydrous dichloromethane under nitrogen, stirring at 0–5°C for 4 hours.

- Step 2 : Oxidize the intermediate using m-CPBA (meta-chloroperbenzoic acid) in acetone at reflux to form the 6-oxo-dihydropyridine moiety.

- Validation : Purity is confirmed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and NMR (¹H and ¹³C to confirm cyclopropyl and sulfonamide proton environments) .

Which analytical techniques are critical for characterizing this compound’s stability under varying conditions?

Basic Research Question

Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., onset at ~180°C).

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via LC-MS for sulfonamide bond cleavage or oxidation byproducts.

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–9) at 37°C for 72 hours; quantify degradation using UV spectroscopy (λ = 260 nm) .

How can reaction conditions be optimized to mitigate low yields in the cyclopropane coupling step?

Advanced Research Question

Methodological Answer :

Low yields (e.g., 32% in similar syntheses ) often stem from competing side reactions (e.g., over-oxidation). Optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of cyclopropylamine.

- Catalysis : Add 1–2 mol% of DMAP (4-dimethylaminopyridine) to accelerate coupling.

- DOE Approach : Use a fractional factorial design to evaluate temperature (−10°C to 25°C), stoichiometry (1:1 to 1:1.2), and reaction time (2–8 hours) .

What computational methods predict the compound’s binding affinity to bacterial dihydropteroate synthase (DHPS)?

Advanced Research Question

Methodological Answer :

- Docking Studies : Use AutoDock Vina with DHPS crystal structure (PDB ID: 1AJ0) to simulate sulfonamide interactions. Key residues: Phe28, Arg59.

- MD Simulations : Run 100 ns molecular dynamics in GROMACS to assess binding stability (RMSD < 2 Å).

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (−8.5 ± 1.2 kcal/mol) .

How should researchers address contradictory reports on its antibacterial efficacy across studies?

Advanced Research Question

Methodological Answer :

Discrepancies in MIC values (e.g., 2–32 µg/mL against S. aureus) may arise from assay conditions. Standardize protocols:

- Broth Microdilution : Follow CLSI guidelines (M07-A10) with cation-adjusted Mueller-Hinton broth.

- Control Strains : Include reference strains (e.g., E. coli ATCC 25922) to calibrate potency.

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

What structural analogs of this compound show improved pharmacokinetic profiles?

Advanced Research Question

Methodological Answer :

Modifications to enhance bioavailability:

- Pyrimidine Ring Substitution : Replace 6-oxo with 6-thio to reduce renal clearance (e.g., N-Cyclopropyl-6-thio-1,6-dihydropyridine-3-sulfonamide).

- Cyclopropane Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the ring against metabolic oxidation.

- SAR Data : Compare logP (2.1 vs. 1.8) and AUC (0–24h) in rodent models .

What are the solubility challenges in aqueous buffers, and how are they resolved?

Basic Research Question

Methodological Answer :

- Challenge : Poor aqueous solubility (logP = 1.9) due to hydrophobic cyclopropyl and sulfonamide groups.

- Solutions :

- Use co-solvents (10% DMSO in PBS) for in vitro assays.

- Formulate as a sodium salt (solubility increases to 15 mg/mL at pH 7.4).

- Nanoemulsion encapsulation (e.g., with PLGA) for in vivo delivery .

Which enzyme inhibition assays are most relevant for elucidating its mechanism?

Advanced Research Question

Methodological Answer :

- DHPS Activity : Spectrophotometric assay monitoring dihydrofolate formation (decrease in absorbance at 340 nm).

- CYP450 Inhibition : Fluorescent-based screening (e.g., CYP3A4 inhibition with BFC substrate).

- Kinase Profiling : Use a 50-kinase panel (Eurofins) to identify off-target effects (IC₅₀ < 10 µM for outliers) .

How do structural modifications impact its anti-inflammatory activity in macrophage models?

Advanced Research Question

Methodological Answer :

- Testing Protocol : Treat LPS-stimulated RAW 264.7 cells; measure TNF-α (ELISA) and NO (Griess reagent).

- Key Modifications :

What metabolic pathways dominate in hepatic microsomal studies?

Advanced Research Question

Methodological Answer :

- Phase I Metabolism : CYP2C9-mediated oxidation of cyclopropane to cyclopropanol (major metabolite).

- Phase II : Glucuronidation of the sulfonamide group (detected via UPLC-QTOF).

- Experimental Setup : Incubate with human liver microsomes (0.5 mg/mL) and NADPH; quantify using HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.